Methyl 2-[3-[1-(1-phenyltriazol-4-yl)ethylamino]phenyl]acetate
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Overview
Description
Methyl 2-[3-[1-(1-phenyltriazol-4-yl)ethylamino]phenyl]acetate is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a phenyltriazole moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-[1-(1-phenyltriazol-4-yl)ethylamino]phenyl]acetate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenylboronic acid in the presence of a palladium catalyst.
Formation of the Amino Group: The amino group is introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-[1-(1-phenyltriazol-4-yl)ethylamino]phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Phenylboronic acid in the presence of a palladium catalyst for Suzuki coupling reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original ones.
Scientific Research Applications
Methyl 2-[3-[1-(1-phenyltriazol-4-yl)ethylamino]phenyl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activity of the triazole moiety.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[3-[1-(1-phenyltriazol-4-yl)ethylamino]phenyl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[3-[1-(1-phenyltriazol-4-yl)ethylamino]phenyl]propanoate: Similar structure with a propanoate ester instead of an acetate ester.
Methyl 2-[3-[1-(1-phenyltriazol-4-yl)ethylamino]phenyl]butanoate: Similar structure with a butanoate ester instead of an acetate ester.
Methyl 2-[3-[1-(1-phenyltriazol-4-yl)ethylamino]phenyl]pentanoate: Similar structure with a pentanoate ester instead of an acetate ester.
Uniqueness
Methyl 2-[3-[1-(1-phenyltriazol-4-yl)ethylamino]phenyl]acetate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the acetate ester may enhance its ability to penetrate biological membranes, making it a valuable compound for medicinal applications.
Properties
IUPAC Name |
methyl 2-[3-[1-(1-phenyltriazol-4-yl)ethylamino]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14(18-13-23(22-21-18)17-9-4-3-5-10-17)20-16-8-6-7-15(11-16)12-19(24)25-2/h3-11,13-14,20H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJUOUKZKXSJGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=CC=CC=C2)NC3=CC=CC(=C3)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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